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Compound of Interest

Compound Name: Dgat1-IN-1

Cat. No.: B607092

This in-depth technical guide serves as a resource for researchers, scientists, and drug
development professionals, providing a comprehensive overview of the binding site and
mechanism of action of Dgat1-IN-1, a potent inhibitor of the Diacylglycerol O-acyltransferase 1
(DGAT1) enzyme.

Introduction to DGAT1 and its Inhibition

Diacylglycerol O-acyltransferase 1 (DGAT1) is an integral membrane enzyme that catalyzes
the final and rate-limiting step in triglyceride synthesis[1][2][3][4]. It plays a crucial role in dietary
fat absorption and storage[5][6]. Given its involvement in lipid metabolism, DGAT1 has
emerged as a significant therapeutic target for metabolic diseases such as obesity, type 2
diabetes, and fatty liver disease[2][3][5][6]. Inhibition of DGAT1 has been shown to reduce
triglyceride synthesis, decrease fat accumulation, and improve insulin sensitivity[1][2][3].
Dgatl1-IN-1 is a potent and selective small-molecule inhibitor of DGATL1.

Dgatl-IN-1 and its Binding Site on the DGAT1
Enzyme

Recent cryo-electron microscopy (cryo-EM) studies have elucidated the structure of human
DGAT1 in complex with inhibitors, including Dgat1-IN-1 and a structurally similar compound,
T863[7]. These studies reveal that Dgat1-IN-1 binds within the fatty acyl-CoA substrate binding
tunnel of the DGAT1 enzyme, which opens to the cytoplasmic side of the endoplasmic
reticulum[7].
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The binding of Dgat1-IN-1 is characterized by its deep insertion into this tunnel. The portion of
Dgat1-IN-1 that shares a scaffold with T863 is positioned further into the tunnel, while its
additional bulky (trifluoromethoxy)benzene moiety extends towards the catalytic center of the
enzyme[7]. The amide group of Dgatl1-IN-1 forms crucial hydrogen bonds with the
evolutionarily conserved residues Trp377, the catalytic His415, and Asn378, effectively locking
the inhibitor in the active site[8]. This binding mode physically obstructs the entry of the natural
substrate, fatty acyl-CoA, thereby inhibiting the synthesis of triglycerides.

Mechanism of Action

Kinetic studies have demonstrated that inhibitors like T863, which shares a binding mechanism
with Dgatl1-IN-1, act as competitive inhibitors with respect to the oleoyl-CoA substrate and as
uncompetitive inhibitors with respect to the 1,2-diacylglycerol (DAG) substrate[1]. This indicates
that the inhibitor directly competes with the acyl-CoA for binding to the enzyme.

Quantitative Data

The inhibitory potency of Dgatl-IN-1 and related compounds has been quantified in various
assays. The following tables summarize the key quantitative data.
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Inhibitor

Target

Assay
Condition

IC50 Value

Reference

Dgatl-IN-1

Human DGAT1

Cell lysate from
Hep3B cells

overexpressing
human DGAT1

<10 nM

El

T863

Human DGAT1

Purified human
DGAT1

15 nM

[10]

T863

Human DGAT1

CPM fluorescent

assay

49 nM

[1]

T863

Human DGAT1

TLC assay

17 nM

[1]

T863

Mouse DGAT1

Microsomes from
mouse adipose

tissue

16 nM

[1]

T863

Mouse DGAT1

Microsomes from
mouse small

intestine

23 nM

[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of DGAT1 inhibitors

are provided below.

Recombinant Human DGAT1 Expression and

Purification

This protocol describes the expression of recombinant human DGATL in insect cells for use in

in vitro biochemical assays.

Protocol:

e The Bac-to-Bac baculovirus expression system is used to express recombinant human
DGATL1 in Sf-9 insect cells.
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» Sf-9 cells are infected with the recombinant baculovirus at an optimal multiplicity of infection.

o After 64 hours of incubation, the infected cells are harvested in ice-cold phosphate-buffered
saline (PBS).

o Cell lysis is performed using nitrogen decompression to obtain the cell lysate containing the
recombinant DGAT1 enzyme.

o For purified enzyme assays, human DGAT1 fused with an N-terminal maltose-binding protein
(MBP) and a TEV cleavage site is expressed in HEK293 GnTi- cells using the BacMam
system[7].

DGAT1 Activity Assays

Several assay formats have been developed to measure DGAT1 enzymatic activity and the
potency of its inhibitors.

This high-throughput assay detects the release of Coenzyme A (CoASH) from the acyl-CoA
substrate.

Protocol:

o The DGAT1-mediated reaction is performed in a reaction mixture containing Tris-HCI buffer
(pH 7.4), MgClI2, fatty acid-free bovine serum albumin (BSA), sucrose, the diacylglycerol
(DAG) substrate, and the acyl-CoA substrate.

e The reaction is initiated by the addition of the DGAT1 enzyme source (e.g., purified enzyme
or cell microsomes).

o Athio-reactive probe, 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), is
included in the reaction.

o CPM reacts with the released CoASH to form a fluorescent product, CoA-CPM.
e The fluorescence of CoOA-CPM is measured at an emission wavelength of 460 nm[1].

This assay measures the incorporation of a radiolabeled acyl group from acyl-CoA into the
triglyceride product.
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Protocol:

The reaction mixture contains Tris-HCI buffer (pH 7.4), MgCl2, fatty acid-free BSA, sucrose,
[14C]oleoyl-CoA, and the diacylglycerol (DAG) acyl acceptor.

The reaction is initiated by adding the DGAT1 enzyme source (e.g., cell lysates or
microsomal protein).

The reaction is incubated for a specific time and then stopped by the addition of a solvent
mixture (e.g., chloroform/methanol).

The lipids are extracted, and the lipid extract is spotted onto a thin-layer chromatography
(TLC) plate.

The TLC plate is developed in a solvent system (e.g., hexane/diethyl ether/acetic acid) to
separate the different lipid species.

The radiolabeled triglyceride product is visualized and quantified using phosphorimaging[1].

This assay directly measures the binding of a radiolabeled inhibitor to the DGAT1 enzyme.

Protocol:

Aliquots of Sf-9 cell microsomal membranes containing human DGAT1 are incubated with a
radiolabeled DGATL inhibitor (e.g., [3H]T863) and varying concentrations of the unlabeled
test compound (e.g., Dgatl-IN-1).

The binding reaction is performed in a buffer containing Tris-HCI (pH 7.5), MgCI2, EDTA,
BSA, and protease inhibitors for 90 minutes.

The reaction mixture is then filtered through a membrane to separate the bound from the
unbound radioligand.

The amount of radioactivity retained on the filter, corresponding to the bound radioligand, is
measured using a liquid scintillation counter[1].

Visualizations
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The following diagrams illustrate the DGAT1 enzymatic reaction and the mechanism of
inhibition by Dgat1-IN-1.
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Caption: The enzymatic reaction catalyzed by DGAT1.
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Caption: Competitive inhibition of DGAT1 by Dgat1-IN-1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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